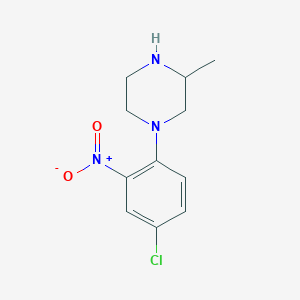
1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-nitrophenol is a type of chloronitrophenols (CNPs), which are widely used in the synthesis of dyes, drugs, and pesticides . It has a molecular formula of C6H4ClNO3 and a molecular weight of 173.554 .
Synthesis Analysis
While specific synthesis methods for “1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine” were not found, the synthesis of similar compounds often involves coupling reactions . For instance, N-(4-chloro-2-nitrophenyl)piperidin-4-amine can be synthesized by the coupling reaction of 2-halogeno-5-chloro-nitrobenzene with 4-aminopiperidine in weak alkali condition .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-nitrophenol consists of a benzene ring with a chlorine atom and a nitro group attached to it . The exact structure of “1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine” could not be found.
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-2-nitrophenol include a density of 1.6±0.1 g/cm3, a boiling point of 242.5±20.0 °C at 760 mmHg, and a flash point of 100.4±21.8 °C .
Aplicaciones Científicas De Investigación
Synthetic Chemistry and Drug Development
Research into similar compounds, such as those involving piperazine derivatives, plays a significant role in drug development and synthetic chemistry. For instance, studies on the synthesis, characterization, and in vitro metabolism of legal highs like nitracaine and methoxypiperamide have been conducted to understand their chemical behavior and potential as new psychoactive substances (Power et al., 2014). These studies are pivotal for the design of compounds with specific therapeutic effects or for the development of new materials.
Pharmacological Applications
Compounds related to "1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine" have been explored for their pharmacological potentials. For example, derivatives of piperazine have been synthesized and evaluated for their antioxidant activities and glucosidase inhibitors, indicating the role of such compounds in developing treatments for oxidative stress-related diseases and diabetes (Özil et al., 2018). This suggests that "1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine" could be studied for similar biological activities.
Material Science
In the realm of material science, compounds with piperazine cores are investigated for their properties and applications in creating new materials. The study of mutagenicity of nitrosopiperazines, for example, provides insights into the biological interactions of these compounds, which is crucial for their safe application in materials that come into contact with biological systems (Zeiger et al., 1972).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-chloro-2-nitrophenyl)-3-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-8-7-14(5-4-13-8)10-3-2-9(12)6-11(10)15(16)17/h2-3,6,8,13H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRKMKZFBUAZMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2967865.png)
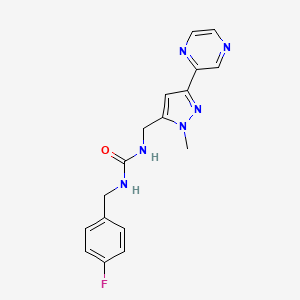
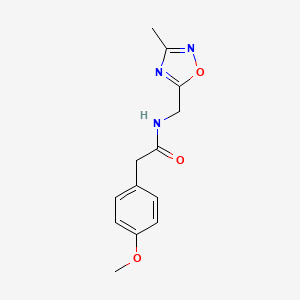
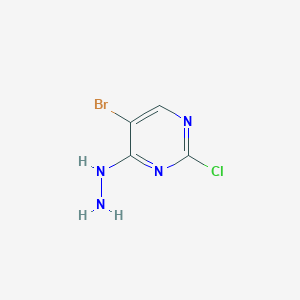

![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2967874.png)
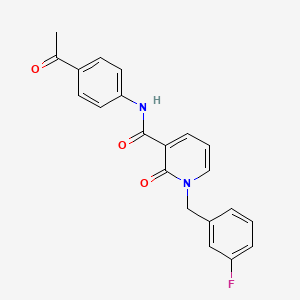
![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid](/img/structure/B2967876.png)
![ethyl 3-(2-(2-(2,4-dimethylphenyl)-8-methoxy-3-oxo-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamido)benzoate](/img/structure/B2967877.png)

![2-(2,4-dichlorophenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2967879.png)
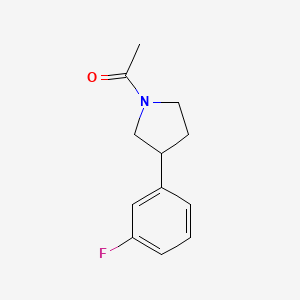
![N-(3-methoxypropyl)-4-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzamide](/img/structure/B2967881.png)